molecular formula C6H5BrFN B1447592 3-Bromo-5-(fluoromethyl)pyridine CAS No. 1552638-59-1

3-Bromo-5-(fluoromethyl)pyridine

Cat. No.: B1447592
CAS No.: 1552638-59-1
M. Wt: 190.01 g/mol
InChI Key: BDALNQIIIRIWHZ-UHFFFAOYSA-N
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Description

3-Bromo-5-(fluoromethyl)pyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromine atom at the third position and a fluoromethyl group at the fifth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(fluoromethyl)pyridine typically involves halogenation and fluoromethylation reactions. One common method is the bromination of 5-(fluoromethyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Another approach involves the fluoromethylation of 3-bromopyridine. This can be achieved using fluoromethylating agents such as fluoromethyl iodide or fluoromethyl sulfonate in the presence of a base like potassium carbonate. The reaction is typically conducted in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations. Catalysts and advanced purification techniques like distillation and crystallization are employed to optimize the production efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(fluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The fluoromethyl group can be oxidized to formyl or carboxyl groups using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The pyridine ring can be reduced to piperidine derivatives using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents such as ethanol or DMF at moderate temperatures.

    Oxidation: Potassium permanganate in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride in ether or hydrogen gas with a palladium catalyst under pressure.

Major Products

    Substitution Products: Amino, thio, or alkoxy derivatives of this compound.

    Oxidation Products: 3-Bromo-5-(formyl)pyridine or 3-Bromo-5-(carboxyl)pyridine.

    Reduction Products: 3-Bromo-5-(fluoromethyl)piperidine.

Scientific Research Applications

3-Bromo-5-(fluoromethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor in the preparation of various functionalized pyridine derivatives.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development. It serves as a scaffold for designing inhibitors of enzymes and receptors.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases. It is used in the development of novel pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of agrochemicals, dyes, and advanced materials. It is also employed in the synthesis of specialty chemicals for various industrial applications.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(fluoromethyl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to molecular targets such as enzymes, receptors, or nucleic acids, thereby modulating their activity. The fluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties.

In biological systems, the bromine atom can participate in halogen bonding interactions, which can influence the compound’s binding affinity and selectivity for its target. The pyridine ring can also engage in π-π stacking and hydrogen bonding interactions, contributing to the overall binding strength and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-(fluoromethyl)pyridine
  • 3-Bromo-4-(fluoromethyl)pyridine
  • 3-Bromo-6-(fluoromethyl)pyridine
  • 2-Bromo-5-(fluoromethyl)pyridine
  • 4-Bromo-5-(fluoromethyl)pyridine

Uniqueness

3-Bromo-5-(fluoromethyl)pyridine is unique due to the specific positioning of the bromine and fluoromethyl groups on the pyridine ring. This unique arrangement imparts distinct chemical reactivity and biological activity compared to other isomers. The presence of both bromine and fluoromethyl groups allows for diverse chemical modifications and functionalizations, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-bromo-5-(fluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN/c7-6-1-5(2-8)3-9-4-6/h1,3-4H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDALNQIIIRIWHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-5-(fluoromethyl)pyridine
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